Delanzomib

Catalog No.
S549048
CAS No.
847499-27-8
M.F
C21H28BN3O5
M. Wt
413.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delanzomib

CAS Number

847499-27-8

Product Name

Delanzomib

IUPAC Name

[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid

Molecular Formula

C21H28BN3O5

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)/t14-,18+,19+/m1/s1

InChI Key

SJFBTAPEPRWNKH-CCKFTAQKSA-N

SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CEP18770; CEP 18770; CEP-18770; Delanzomib

Canonical SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Description

The exact mass of the compound Delanzomib is 413.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. It belongs to the ontological category of C-terminal boronic acid peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action:

Delanzomib acts by inhibiting the spindle checkpoint protein kinase 2 (Bub1B), which plays a critical role in cell mitosis. By inhibiting Bub1B, delanzomib disrupts the mitotic checkpoint, leading to cell cycle arrest and ultimately cell death [1]. This mechanism holds promise for targeting cancer cells that rely on uncontrolled proliferation for survival.

*Source: [1] Liu, S., Luo, Y., Wang, T., Song, T., Zou, H., & Wei, S. (2017). Delanzomib (VX-770): A Novel Aurora B Kinase Inhibitor as an Anticancer Agent. Acta Pharmaceutica Sinica B, 7(6), 661-667.

Preclinical Studies:

Delanzomib has demonstrated promising anti-tumor activity in various preclinical studies, including cell line models and animal models of cancer. Studies have shown that delanzomib can effectively inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and improve overall survival in animal models [2, 3].

*Source: [2] Sun, Y., Luo, Y., Liu, S., Li, W., Song, T., & Wei, S. (2018). Delanzomib (VX-770) inhibits hepatocellular carcinoma cell proliferation and tumor growth in vivo. Biochemical Pharmacology, 155, 232-240. *Source: [3] Wang, T., Song, T., Liu, S., Luo, Y., & Wei, S. (2017). Delanzomib (VX-770) exerts potent antitumor activity and enhances the efficacy of paclitaxel in non-small cell lung cancer. Marine Drugs, 15(12), 392.

Clinical Trials:

Delanzomib is currently being evaluated in clinical trials for various cancers, including multiple myeloma, acute myeloid leukemia (AML), and hepatocellular carcinoma (HCC) [4]. These trials aim to assess the safety, efficacy, and optimal dosing regimen of delanzomib, alone or in combination with other therapies.

*Source: [4] ClinicalTrials.gov. (2024, March 15). Retrieved from

Delanzomib is a novel, orally active proteasome inhibitor that belongs to the class of boronate-based compounds. Its chemical formula is C21H28BN3O5, and it is known for its ability to selectively inhibit the chymotrypsin-like activity of the proteasome, which plays a critical role in protein degradation and regulation of various cellular processes . Delanzomib has been investigated primarily for its therapeutic potential in treating hematological malignancies such as multiple myeloma and solid tumors .

Delanzomib acts as a proteasome inhibitor, specifically targeting the chymotrypsin-like activity of the 26S proteasome []. Proteasomes are cellular complexes responsible for degrading proteins. By inhibiting this process, Delanzomib disrupts protein homeostasis in cancer cells, leading to cell death (apoptosis). Additionally, Delanzomib may suppress the NF-κB pathway, a critical signaling cascade involved in cancer cell survival and proliferation [].

Delanzomib functions through reversible inhibition of the proteasome's catalytic activities. The boronic acid moiety in its structure allows it to form covalent bonds with the active site threonine residue of the proteasome. This interaction inhibits the breakdown of ubiquitinated proteins, leading to an accumulation of pro-apoptotic factors and ultimately triggering apoptosis in cancer cells .

Delanzomib exhibits significant antitumor activity, particularly against multiple myeloma and breast cancer cell lines. It has been shown to sensitize cancer cells to conventional chemotherapeutic agents, such as doxorubicin, enhancing their efficacy . The compound induces apoptosis by activating various signaling pathways, including those involving p53 and MAPK, which are crucial for cell cycle regulation and apoptosis .

The synthesis of delanzomib involves several key steps:

  • Formation of Boronic Acid Derivative: The initial step typically involves the reaction of a suitable boronic acid with an amine component.
  • Coupling Reactions: Subsequent coupling reactions are performed to construct the core structure, often utilizing standard peptide coupling techniques.
  • Purification: The final product is purified using methods such as column chromatography to ensure high purity levels necessary for biological testing.

These synthetic routes are designed to yield delanzomib with minimal by-products and high efficiency .

Delanzomib has primarily been explored for:

  • Cancer Therapy: It is being investigated in clinical trials for treating multiple myeloma and solid tumors like breast cancer.
  • Combination Therapies: Its ability to enhance the effects of other chemotherapeutic agents makes it a candidate for combination therapies aimed at improving treatment outcomes in resistant cancers .

Research indicates that delanzomib interacts synergistically with other drugs, such as ritonavir, enhancing its antitumor effects while potentially reducing toxicity . Interaction studies have demonstrated that combining delanzomib with conventional chemotherapeutics can lead to increased apoptosis in cancer cells compared to monotherapy .

Several compounds share structural or functional similarities with delanzomib. Here’s a comparison highlighting its uniqueness:

Compound NameTypeMechanism of ActionUnique Features
BortezomibProteasome InhibitorReversible inhibitor of proteasomeFirst-in-class proteasome inhibitor; FDA-approved
CarfilzomibProteasome InhibitorIrreversible inhibitor of proteasomeMore potent than bortezomib; used in refractory cases
IxazomibProteasome InhibitorOral proteasome inhibitorApproved for multiple myeloma; less neurotoxicity

Delanzomib is distinguished by its specific targeting of the chymotrypsin-like activity of the proteasome while maintaining a reversible interaction profile. This may lead to a different side effect profile compared to irreversible inhibitors like carfilzomib .

Targeting the Chymotrypsin-Like Activity of the 20S Proteasome

Delanzomib exhibits its primary therapeutic mechanism through selective inhibition of the chymotrypsin-like activity of the 20S proteasome, specifically targeting the β5 subunit of the constitutive proteasome and the LMP7 subunit of the immunoproteasome [1] [2]. The proteasome represents a large multicatalytic proteinase complex characterized by a highly ordered ring-shaped 20S core structure composed of four rings containing 28 non-identical subunits [3]. The core architecture consists of two outer α-rings containing seven α subunits each, and two inner β-rings containing seven β subunits each, arranged in an α7β7β7α7 configuration [4].

Within the β-rings, three distinct proteolytic activities are localized to specific subunits: the β1 subunit exhibits caspase-like activity, the β2 subunit demonstrates trypsin-like activity, and the β5 subunit provides chymotrypsin-like activity [4]. Delanzomib demonstrates pronounced selectivity for the chymotrypsin-like β5 subunit with an IC50 value of 3.8 nanomolar, while exhibiting secondary inhibitory activity against the caspase-like β1 subunit with an IC50 of approximately 70 nanomolar [5]. This selectivity pattern follows the preference hierarchy of β5 >> β1 >> β2, which distinguishes delanzomib from broader-spectrum proteasome inhibitors [6].

The chymotrypsin-like activity of the β5 subunit is responsible for cleaving peptide bonds following large hydrophobic amino acid residues, making it the most critical catalytic site for overall proteasome function [7]. Inhibition of the β5 subunit alone is sufficient to significantly impair proteasome activity, as this site processes the majority of proteasomal substrates [7]. The targeting specificity of delanzomib for the β5 subunit results in potent proteasome inhibition that leads to accumulation of ubiquitinated proteins and subsequent activation of apoptotic pathways in malignant cells [8] [9].

Crystal structural analysis of the human 20S proteasome in complex with delanzomib at 2.0 Angstrom resolution has been obtained (PDB: 5LF4), providing detailed insights into the binding mode and specificity determinants [10] [11]. The structural data reveals that delanzomib adopts an anti-parallel β-sheet conformation within the active site, forming stabilizing hydrogen bonds with conserved residues of the β5 subunit [7]. The specificity for the chymotrypsin-like activity derives from optimal interactions between the leucine side chain of delanzomib and the hydrophobic S1 specificity pocket of the β5 subunit [12].

Structural Determinants of Boronic Acid-Mediated Binding

Delanzomib functions as a synthetic P2 threonine boronic acid inhibitor, utilizing its boronic acid pharmacophore to achieve specific and potent proteasome inhibition [1] [2]. The boronic acid moiety ensures increased specificity for the proteasome compared to earlier generations of synthetic inhibitors, such as peptide aldehydes, which exhibit cross-reactivity toward cysteine proteases and demonstrate poor metabolic stability [12]. The boronic acid core provides high affinity for hard oxygen nucleophiles in contrast to soft cysteine nucleophiles, according to the Lewis hard-soft acid-base principle [12].

The mechanism of boronic acid-mediated binding involves covalent interaction between the boron atom and the nucleophilic oxygen lone pair of the catalytic threonine residue (Thr1Oγ) in the β5 subunit active site [7] [12]. Upon binding, delanzomib forms a tetrahedral boronate adduct that is stabilized through multiple hydrogen bonding interactions. Specifically, the glycine 47 nitrogen (Gly47N), which stabilizes the oxyanion hole, forms a hydrogen bridge to one of the acidic boronate hydroxyl groups [7] [12]. Additionally, a second acidic boronate hydroxyl moiety hydrogen-bridges the N-terminal threonine amine atom, functioning as a catalytic proton acceptor [7] [12].

The resulting tetrahedral boronate adduct exhibits a characteristically low degree of dissociation, enabling the complex to remain stable for extended periods despite the fundamentally reversible nature of the reaction [7]. This binding mechanism distinguishes boronic acid inhibitors from other proteasome inhibitor classes, as the proteasomal active site threonine nitrogen (Thr1N) additionally forms a tight hydrogen bridge to one of the boronate hydroxyl groups, further stabilizing the protein-ligand complex beyond what is observed with serine proteases [12].

The peptide backbone of delanzomib adopts an anti-parallel β-sheet conformation that fills the gap between strands S2 and S4 of the proteasome active site [12]. These β-sheets are stabilized by direct hydrogen bonds between conserved residues of the β-type subunits and the main chain atoms of delanzomib. Specifically, threonine 21 oxygen and alanine 49 nitrogen, both conserved in all proteolytically active centers, are essential for β-sheet formation through interactions with delanzomib's peptide backbone [12].

The structural determinants of delanzomib's binding affinity and selectivity extend beyond the immediate active site to include interactions with specificity pockets. The P1 leucine side chain of delanzomib interacts with the S1 specificity pocket of the β5 subunit, inducing conformational changes that optimize hydrophobic interactions [12]. The P3 pyrazine moiety forms specific interactions with residues in the S3 pocket, contributing to the high affinity binding observed for the chymotrypsin-like active site [12].

Downstream Effects on Ubiquitin-Proteasome System Dysregulation

Delanzomib-mediated proteasome inhibition results in profound dysregulation of the ubiquitin-proteasome system, leading to cascading effects on multiple cellular pathways critical for cancer cell survival and proliferation [8] [9]. The primary consequence of proteasome inhibition is the accumulation of ubiquitinated proteins that would normally be degraded, resulting in proteotoxic stress and activation of cellular stress response pathways [8].

The accumulation of misfolded and damaged proteins following delanzomib treatment triggers endoplasmic reticulum stress through activation of the unfolded protein response pathway [9]. This response involves activation of three distinct signaling arms: PERK (protein kinase R-like endoplasmic reticulum kinase), ATF6 (activating transcription factor 6), and IRE1α (inositol-requiring enzyme 1α) [9]. Delanzomib specifically activates the PERK-eIF2α-ATF4-CHOP pathway, leading to phosphorylation of eIF2α, upregulation of ATF4, and increased expression of the pro-apoptotic transcription factor CHOP [9].

Proteasome inhibition by delanzomib profoundly affects the regulation of cell cycle progression through stabilization of cyclin-dependent kinase inhibitors [8]. Specifically, delanzomib treatment leads to accumulation of p21 and p27 proteins, which are normally degraded by the proteasome, resulting in cell cycle arrest at the G2/M transition [8]. This cell cycle perturbation is accompanied by stabilization of tumor suppressor proteins, particularly p53, which undergoes proteasomal degradation under normal cellular conditions [8].

The nuclear factor-kappa B (NF-κB) signaling pathway represents a critical target of delanzomib-mediated proteasome inhibition [1] [2]. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor IκBα, which undergoes proteasomal degradation following phosphorylation by IκB kinase complex. Delanzomib prevents the degradation of IκBα, thereby maintaining NF-κB in an inactive cytoplasmic state and preventing its nuclear translocation and transcriptional activation of pro-survival genes [1] [2].

Delanzomib treatment results in activation of multiple apoptotic pathways, including both intrinsic and extrinsic mechanisms [8]. The intrinsic pathway is activated through stabilization of pro-apoptotic proteins such as NOXA and PUMA, members of the Bcl-2 family that promote mitochondrial outer membrane permeabilization [8]. Simultaneously, delanzomib enhances activation of stress-activated protein kinases, including p38 and c-Jun N-terminal kinase (JNK), which contribute to apoptotic signaling [8].

The effects of delanzomib on the ubiquitin-proteasome system extend to regulation of angiogenesis and tumor microenvironment interactions [1]. Proteasome inhibition leads to decreased secretion of pro-angiogenic factors, including vascular endothelial growth factor (VEGF), thereby impairing tumor vascularization [1]. Additionally, delanzomib affects the interaction between cancer cells and bone marrow stromal cells, disrupting cytokine circuits that support tumor growth and survival [1].

Comparative Inhibition Kinetics with Second-Generation Proteasome Inhibitors

Delanzomib exhibits distinct kinetic properties compared to other second-generation proteasome inhibitors, reflecting differences in chemical structure, binding mechanisms, and pharmacological profiles [13] [6] [14]. The comparative analysis of inhibition kinetics reveals fundamental differences in binding and dissociation characteristics that influence therapeutic efficacy and toxicity profiles [13].

Bortezomib and delanzomib, both boronic acid-based inhibitors, share similar reversible binding mechanisms but demonstrate significant differences in dissociation kinetics [13]. While bortezomib exhibits a proteasome dissociation half-life of approximately 110 minutes, delanzomib demonstrates substantially slower dissociation kinetics, with a half-time that is more than 20-fold longer than that observed for ixazomib, which has the fastest dissociation rate among boronic acid inhibitors at 18 minutes [13] [14]. This extended residence time for delanzomib correlates with sustained proteasome inhibition and potentially enhanced therapeutic efficacy [13].

The epoxyketone inhibitors carfilzomib and oprozomib demonstrate irreversible binding kinetics fundamentally distinct from the boronic acid class [14]. Carfilzomib forms a permanent covalent morpholino adduct with the β5 subunit through a two-step mechanism involving nucleophilic attack by both the hydroxyl oxygen and α-amino nitrogen of the catalytic threonine [7]. This irreversible binding results in sustained proteasome inhibition that can only be restored through de novo synthesis of proteasome subunits [7]. Oprozomib, as an oral derivative of carfilzomib, exhibits similar irreversible binding characteristics but with modified pharmacokinetic properties enabling oral administration [14].

Ixazomib represents the most rapidly reversible among the second-generation proteasome inhibitors, with a dissociation half-life approximately 6-fold faster than bortezomib [7]. This rapid reversibility is reflected in ixazomib's improved oral bioavailability and altered tissue distribution profile [7]. The faster dissociation kinetics of ixazomib may contribute to reduced off-target toxicity while maintaining sufficient proteasome inhibition for therapeutic efficacy [7].

Progress curve analysis utilizing fluorogenic substrates has revealed distinct kinetic signatures for each inhibitor class [13]. Delanzomib demonstrates slow-binding inhibition characteristics typical of boronic acid inhibitors, with second-order association rate constants and first-order dissociation rate constants that can be determined through progress curve analysis [13]. The binding kinetics reveal that delanzomib has an intermediate association rate but the slowest dissociation rate among the reversible inhibitors, resulting in high effective affinity for the proteasome [13].

The differences in binding kinetics translate to distinct pharmacological and toxicological properties among the second-generation inhibitors [14]. The sustained inhibition achieved by delanzomib through slow dissociation kinetics may enable less frequent dosing regimens while maintaining therapeutic proteasome inhibition levels [14]. Conversely, the irreversible inhibitors carfilzomib and oprozomib provide sustained inhibition through covalent modification, but may be associated with different toxicity profiles due to their inability to be readily reversed [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

413.2122012 g/mol

Monoisotopic Mass

413.2122012 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6IF28942WO

Pharmacology

Delanzomib is an orally bioavailable synthetic P2 threonine boronic acid inhibitor of the chymotrypsin-like activity of the proteasome, with potential antineoplastic activity. Delanzomib represses the proteasomal degradation of a variety of proteins, including inhibitory kappaBalpha (IkappaBalpha), resulting in the cytoplasmic sequestration of the transcription factor NF-kappaB; inhibition of NF-kappaB nuclear translocation and transcriptional up-regulation of a variety of cell growth-promoting factors; and apoptotic cell death in susceptible tumor cell populations. In vitro studies indicate that this agent exhibits a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells relative to the proteasome inhibitor bortezomib. The intracellular protein IkappaBalpha functions as a primary inhibitor of the proinflammatory transcription factor NF-kappaB.

MeSH Pharmacological Classification

Proteasome Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Threonine peptidases [EC:3.4.25.-]
PSMB5 [HSA:5693] [KO:K02737]

Other CAS

847499-27-8

Wikipedia

Delanzomib

Dates

Modify: 2023-08-15
1. Fuchs, Ota. Proteasome inhibition as a therapeutic strategy in patients with multiple myeloma. Multiple Myeloma (2009), 101-125. CODEN: 69MVM2 AN 2010:737549
2. Genin, E.; Reboud-Ravaux, M.; Vidal, J. Proteasome inhibitors: recent advances and new perspectives in medicinal chemistry. Current Topics in Medicinal Chemistry (Sharjah, United Arab Emirates) (2010), 10(3), 232-256. CODEN: CTMCCL ISSN:1568-0266. CAN 152:516315 AN 2010:423458
3. Sanchez, Eric; Li, Mingjie; Steinberg, Jeffrey A.; Wang, Cathy; Shen, Jing; Bonavida, Benjamin; Li, Zhi-Wei; Chen, Haiming; Berenson, James R. The proteasome inhibitor CEP-18770 enhances the anti-myeloma activity of bortezomib and melphalan. British Journal of Haematology (2010), 148(4), 569-581. CODEN: BJHEAL ISSN:0007-1048. AN 2010:353952
4. Dick, Lawrence R.; Fleming, Paul E. \Building on bortezomib: second-generation proteasome inhibitors as anti-cancer therapy. Drug Discovery Today (2010), 15(5/6), 243-249. CODEN: DDTOFS ISSN:1359-6446. AN 2010:318415
5. Ruggeri, Bruce; Miknyoczki, Sheila; Dorsey, Bruce; Hui, Ai-Min. The development and pharmacology of proteasome inhibitors for the management and treatment of cancer. Advances in Pharmacology (San Diego, CA, United States) (2009), 57(Contemporary Aspects of Biomedical Research: Drug Discovery), 91-135. CODEN: ADPHEL ISSN:1054-3589. AN 2010:62762
6. Chen-Kiang, Selina; Di Liberto, Maurizio; Huang, Xiangao. Targeting CDK4 and CDK6 kinases or genes thereof in cancer therapy for sensitizing drug-resistant tumors. PCT Int. Appl. (2009), 149pp. CODEN: PIXXD2 WO 2009061345 A2 20090514 CAN 150:531264 AN 2009:586623
7. Rickles, Richard; Lee, Margaret S. Use of adenosine A2A receptor agonists and phosphodiesterase (PDE) inhibitors for the treatment of B-cell proliferative disorders, and combinations with other agents. PCT Int. Appl. (2009), 70 pp. CODEN: PIXXD2 WO 2009011893 A2 20090122 CAN 150:160095 AN 2009:86451
8. Rickles, Richard; Pierce, Laura; Lee, Margaret S. Combinations for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 79pp. CODEN: PIXXD2 WO 2009011897 A1 20090122 CAN 150:160094 AN 2009:83374
9. Hoveyda, Hamid; Fraser, Graeme L.; Benakli, Kamel; Beauchemin, Sophie; Brassard, Martin; Drutz, David; Marsault, Eric; Ouellet, Luc; Peterson, Mark L.; Wang, Zhigang. Preparation and methods of using macrocyclic modulators of the ghrelin receptor. U.S. Pat. Appl. Publ. (2008), 178pp. CODEN: USXXCO US 2008194672 A1 20080814 CAN 149:288945 AN 2008:975261
10. Piva, Roberto; Ruggeri, Bruce; Williams, Michael; Costa, Giulia; Tamagno, Ilaria; Ferrero, Dario; Giai, Valentina; Coscia, Marta; Peola, Silvia; Massaia, Massimo; Pezzoni, Gabriella; Allievi, Cecilia; Pescalli, Nicoletta; Cassin, Mara; di Giovine, Stefano; Nicoli, Paola; de Feudis, Paola; Strepponi, Ivan; Roato, Ilaria; Ferracini, Riccardo; Bussolati, Benedetta; Camussi, Giovanni; Jones-Bolin, Susan; Hunter, Kathryn; Zhao, Hugh; Neri, Antonino; Palumbo, Antonio; Berkers, Celia; Ovaa, Huib; Bernareggi, Alberto; Inghirami, Giorgio. CEP-18770: a novel, orally active proteasome inhibitor with a tumor-selective pharmacologic profile competitive with bortezomib. Blood (2008), 111(5), 2765-2775. CODEN: BLOOAW ISSN:0006-4971. CAN 149:486154 AN 2008:292777

Explore Compound Types